molecular formula C14H29NO8S B8104416 t-Boc-N-Amido-PEG4-Ms

t-Boc-N-Amido-PEG4-Ms

Cat. No.: B8104416
M. Wt: 371.45 g/mol
InChI Key: ALCCXXPVRZCVPC-UHFFFAOYSA-N
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Description

t-Boc-N-Amido-PEG4-Ms: is a chemical compound that contains a tert-butoxycarbonyl (t-Boc) protecting group and a mesyl (Ms) group. The t-Boc group can be removed under acidic conditions to form a free amine, which can then be conjugated to carboxylic acid-bearing biomolecules through amide coupling. The mesyl group is a good leaving group for nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-Ms typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of t-Boc-N-Amido-PEG4-Ms involves the removal of the t-Boc protecting group under acidic conditions to form a free amine. This free amine can then participate in nucleophilic substitution reactions, where the mesyl group acts as a leaving group. The PEG spacer enhances the solubility and stability of the compound .

Biological Activity

t-Boc-N-Amido-PEG4-Ms is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. Its unique structure, which includes a polyethylene glycol (PEG) spacer, enhances its solubility and biocompatibility, making it a valuable tool in various biomedical applications. This article explores the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.

The compound consists of a tert-butoxycarbonyl (t-Boc) group that protects amine functionalities during synthesis, and a mesylate (Ms) group that facilitates nucleophilic substitution reactions. The PEG spacer enhances solubility in aqueous environments, which is crucial for biological applications. This structural configuration allows this compound to act as an effective linker for therapeutic agents, improving their delivery and efficacy.

Key Properties:

  • Hydrophilicity : The PEG spacer increases solubility in aqueous solutions, enhancing the bioavailability of conjugated drugs.
  • Reactivity : The mesylate group allows for efficient conjugation with various biomolecules, facilitating targeted delivery systems.
  • Stability : The compound forms stable conjugates that are essential for prolonged therapeutic effects.

Applications in Drug Delivery

This compound is widely utilized in several biomedical applications:

  • Bioconjugation : It serves as a linker to attach therapeutic agents to biomolecules, enhancing their stability and functionality.
  • Targeted Drug Delivery : Its ability to form stable conjugates allows for targeted delivery to specific tissues or cells, minimizing side effects.
  • Polymer-Based Drug Systems : The compound can be incorporated into polymeric drug delivery systems that provide controlled release of therapeutics.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to other related compounds:

Compound NameKey FeaturesUnique Aspects
t-Boc-N-Amido-PEG4-Tos Contains tosyl group for nucleophilic substitutionUsed in different bioconjugation strategies
t-Boc-N-Amido-PEG4-NHS ester NHS ester allows rapid coupling with aminesMore reactive than mesylate derivatives
Boc-N-Amido-PEG4-propargyl Propargyl group enables click chemistry reactionsSuitable for bioorthogonal labeling

This compound stands out due to its balance between reactivity and biocompatibility, making it particularly useful in drug delivery systems and bioconjugation techniques .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Cancer Therapeutics : Research has shown that conjugating anticancer drugs with this compound enhances their efficacy while reducing systemic toxicity. In vitro studies demonstrated improved cell uptake and retention of drug-loaded nanoparticles compared to conventional formulations .
  • Protein Delivery Systems : A study focused on using this compound to deliver proteins effectively demonstrated its potential in enhancing cellular uptake and bioactivity of therapeutic proteins. The PEGylation process significantly improved the stability and circulation time of the proteins in vivo .
  • Polymeric Nanoparticles : The incorporation of this compound into polymeric nanoparticles has been shown to provide controlled release profiles for encapsulated drugs, leading to sustained therapeutic effects over extended periods .

Properties

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO8S/c1-14(2,3)23-13(16)15-5-6-19-7-8-20-9-10-21-11-12-22-24(4,17)18/h5-12H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCCXXPVRZCVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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